molecular formula C23H24FN3O4 B4764496 1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B4764496
M. Wt: 425.5 g/mol
InChI Key: IMSNPBPYIBCKND-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrofuran moiety, and a pyrrolidine ring

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c24-16-7-9-17(10-8-16)27-14-15(12-21(27)28)22(29)26-20-6-2-1-5-19(20)23(30)25-13-18-4-3-11-31-18/h1-2,5-10,15,18H,3-4,11-14H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSNPBPYIBCKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction involving a tetrahydrofuran derivative.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., temperature, solvent).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders, cancer, and inflammatory diseases.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Pathway Involvement: Modulating key biological pathways, such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-bromophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    1-(4-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

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